1-(4-Methyloxan-4-yl)piperazine
Description
1-(4-Methyloxan-4-yl)piperazine is a piperazine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methyl group. Piperazine derivatives are widely explored for their pharmacological relevance, including anticancer, antimicrobial, and central nervous system (CNS) activities, as well as applications in materials science (e.g., adsorbents) .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(4-methyloxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-10(2-8-13-9-3-10)12-6-4-11-5-7-12/h11H,2-9H2,1H3 |
InChI Key |
BNHVSRRIRGQNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Stability Properties
- Hydrophilicity : Hydroxyethyl/hydroxypropyl derivatives (e.g., HEHPP) show high water solubility (pKa₁ = 3.73, pKa₂ = 7.98) and low corrosion rates, ideal for industrial applications . The 4-methyloxane group may confer moderate hydrophobicity, balancing solubility and membrane permeability.
- Oxidative Stability: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated dealkylation/hydroxylation at the N1 position . The 4-methyloxane substituent could hinder such degradation due to steric protection.
Key Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Six-membered rings (e.g., piperazine, tetrahydropyran) enhance selectivity in enzyme inhibition (e.g., PI3Kδ) compared to five-membered analogs .
- Bulky substituents (e.g., 4-chlorobenzhydryl) improve cytotoxicity but may reduce solubility .
- Stereochemistry (e.g., S/R enantiomers of hydroxylated derivatives) critically impacts dopamine/serotonin transporter selectivity .
Analytical Detection : Piperazines like BZP, mCPP, and TFMPP are detectable at 0.02–2.80 µg/mm² via DESI-MS, suggesting similar methods could identify 1-(4-Methyloxan-4-yl)piperazine .
Data Table: Comparative Analysis of Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
